Cas no 2248385-00-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl undecanoate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl undecanoate Chemical and Physical Properties
Names and Identifiers
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- 2248385-00-2
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl undecanoate
- EN300-6516239
-
- Inchi: 1S/C19H25NO4/c1-2-3-4-5-6-7-8-9-14-17(21)24-20-18(22)15-12-10-11-13-16(15)19(20)23/h10-13H,2-9,14H2,1H3
- InChI Key: MJFXOJPTNZRSSX-UHFFFAOYSA-N
- SMILES: O(C(CCCCCCCCCC)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 331.17835828g/mol
- Monoisotopic Mass: 331.17835828g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 11
- Complexity: 425
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 63.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl undecanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6516239-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl undecanoate |
2248385-00-2 | 95.0% | 0.05g |
$528.0 | 2025-03-14 | |
| Enamine | EN300-6516239-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl undecanoate |
2248385-00-2 | 95.0% | 0.1g |
$553.0 | 2025-03-14 | |
| Enamine | EN300-6516239-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl undecanoate |
2248385-00-2 | 95.0% | 0.25g |
$579.0 | 2025-03-14 | |
| Enamine | EN300-6516239-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl undecanoate |
2248385-00-2 | 95.0% | 0.5g |
$603.0 | 2025-03-14 | |
| Enamine | EN300-6516239-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl undecanoate |
2248385-00-2 | 95.0% | 1.0g |
$628.0 | 2025-03-14 | |
| Enamine | EN300-6516239-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl undecanoate |
2248385-00-2 | 95.0% | 2.5g |
$1230.0 | 2025-03-14 | |
| Enamine | EN300-6516239-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl undecanoate |
2248385-00-2 | 95.0% | 5.0g |
$1821.0 | 2025-03-14 | |
| Enamine | EN300-6516239-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl undecanoate |
2248385-00-2 | 95.0% | 10.0g |
$2701.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl undecanoate Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl undecanoate
Professional Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl undecanoate (CAS No. 2248385-00-2)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl undecanoate, identified by its CAS number 2248385-00-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of isoindole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a dioxo group and an undecanoate ester moiety, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further functionalization and drug development.
The 1,3-dioxo moiety in the molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl undecanoate is a key functional group that influences its electronic and steric properties. This moiety is often associated with enhanced electrophilicity, which can facilitate various chemical transformations such as nucleophilic additions and condensation reactions. In contrast, the undecanoate ester group provides a hydrophobic tail that can improve the compound's solubility in organic solvents and potentially enhance its bioavailability when incorporated into drug formulations. The combination of these structural elements makes this compound a promising candidate for exploring new pharmacological pathways.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl undecanoate through multi-step synthetic routes involving cyclization and esterification reactions. These synthetic methodologies have been refined to achieve high yields and purity, ensuring that the compound is suitable for both academic research and industrial applications. The ability to produce this compound in scalable quantities has opened up new possibilities for its use in drug discovery programs and material science research.
In the realm of pharmaceutical research, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl undecanoate has been investigated for its potential biological activities. Studies have shown that isoindole derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The dioxo group in the molecule may play a crucial role in modulating these biological activities by interacting with specific target proteins or enzymes. Furthermore, the undecanoate ester can influence the metabolic stability and pharmacokinetic profile of the compound, which are critical factors in drug development.
One of the most exciting areas of research involving 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl undecanoate is its application as a lead compound for designing novel therapeutic agents. Researchers have leveraged computational chemistry techniques to predict how modifications to this scaffold can enhance its biological activity. For instance, computational studies have suggested that introducing additional functional groups at specific positions on the isoindole ring could improve binding affinity to disease-related targets. These insights have guided experimental efforts to synthesize analogs with optimized properties.
The synthesis of derivatives of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl undecanoate has also been explored as a means to develop new materials with unique properties. For example, researchers have investigated how variations in the molecular structure can affect the electronic properties of organic semiconductors or the mechanical properties of polymers. These studies highlight the versatility of isoindole derivatives as building blocks for advanced materials.
Another significant aspect of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ylyl undecanoate is its role in medicinal chemistry as a tool for understanding enzyme mechanisms. Isoindole derivatives have been used as inhibitors or substrates in enzymatic reactions, providing valuable insights into how enzymes function at the molecular level. This information is crucial for designing drugs that can modulate enzyme activity effectively.
The future prospects for 1,3-dioxo-2,3-dihydro-H-indoloyl undecanoate are promising as new synthetic methods continue to emerge and our understanding of its biological activities deepens. Advances in automated synthesis and high-throughput screening technologies will likely accelerate the discovery of new derivatives with enhanced therapeutic potential. Additionally, collaborations between academia and industry will be essential for translating laboratory findings into clinical applications.
In conclusion, 1 , 3 - dioxo - 2 , 3 - dihydro - H - indoloyl undecanoic acid CAS NO: 2248385 - 00 - 2 is a versatile compound with significant potential in pharmaceutical chemistry and material science . Its unique structural features make it an attractive scaffold for drug development , while its diverse biological activities offer opportunities for exploring new therapeutic strategies . As research continues to uncover new applications for this molecule , it is likely to play an increasingly important role in advancing both medicinal chemistry and materials science .
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